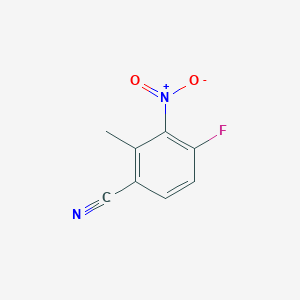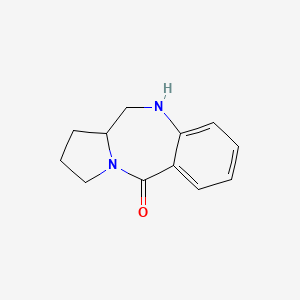![molecular formula C9H17NO4 B8589863 (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8589863.png)
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is a derivative of the amino acid valine It is characterized by the presence of an isopropoxycarbonyl group attached to the nitrogen atom of the valine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group of D-valine using an isopropoxycarbonyl group. This can be achieved through the reaction of D-valine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial preparation methods. These methods involve the use of microorganisms to produce D-valine, which is then chemically modified to obtain this compound. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isopropoxycarbonyl group to other functional groups.
Substitution: The isopropoxycarbonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted valine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anticancer agents.
Industry: This compound is used in the production of agricultural pesticides and veterinary antibiotics.
Wirkmechanismus
The mechanism of action of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid include:
- N-carbamyl-D-valine
- N-acyl-D-valine
- DL-valine
Uniqueness
This compound is unique due to the presence of the isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H17NO4 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
BOEQBJGCRDSQAI-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC(C)C |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone](/img/structure/B8589845.png)





